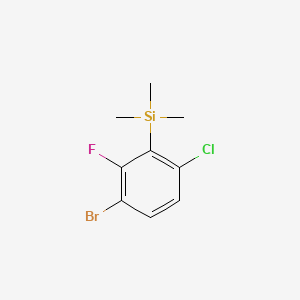
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of (3-Bromo-6-chloro-2-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted phenyltrimethylsilanes.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of phenols or hydrocarbons.
Aplicaciones Científicas De Investigación
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor for the development of drugs and diagnostic agents.
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms on the phenyl ring are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms. In coupling reactions, the compound forms biaryl products through palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane can be compared with other similar compounds such as:
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane: Similar structure but different substitution pattern.
(3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains a hydroxyl group instead of a trimethylsilyl group.
(3-Bromo-5-chlorophenyl)trimethylsilane: Lacks the fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11BrClFSi |
|---|---|
Peso molecular |
281.62 g/mol |
Nombre IUPAC |
(3-bromo-6-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |
Clave InChI |
BEYJVINRJGMSNR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC(=C1F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


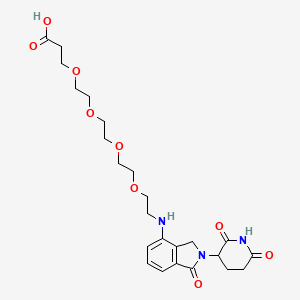
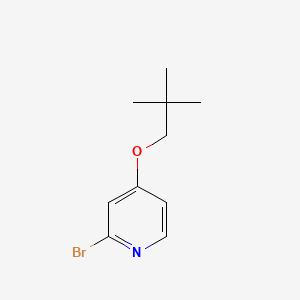
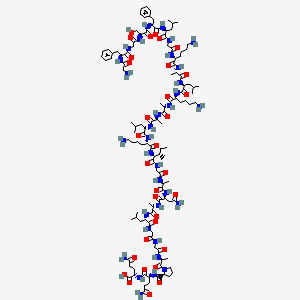
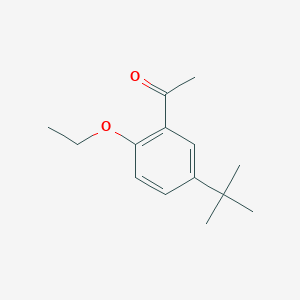

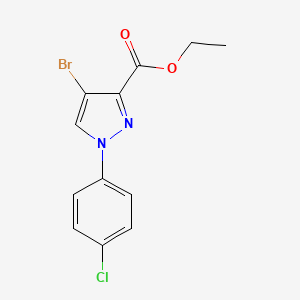
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)

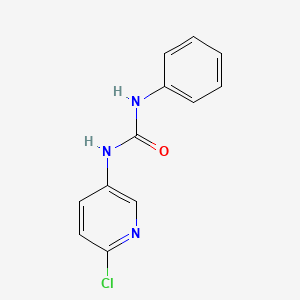

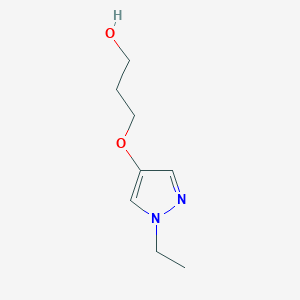
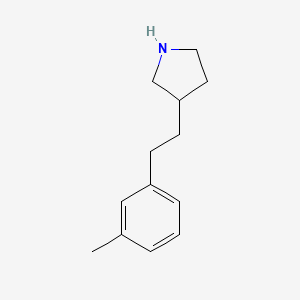
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
